N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Solubility Salt Selection Pharmaceutical Development

Researchers requiring a defined aniline building block with aqueous solubility often face inconsistent purity or undefined salt forms. N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride (CAS 1160622-95-6) solves this: • ≥95% purity, dihydrochloride salt form for direct aqueous compatibility and coupling reactions. • Unique 4-amino-2-chloro substitution pattern enables isomer-specific control studies (vs. CAS 631862-75-4). Supplied with QA documentation for medicinal chemistry and chemical biology R&D.

Molecular Formula C10H17Cl3N2O
Molecular Weight 287.6 g/mol
CAS No. 1160622-95-6
Cat. No. B1419728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride
CAS1160622-95-6
Molecular FormulaC10H17Cl3N2O
Molecular Weight287.6 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl
InChIInChI=1S/C10H15ClN2O.2ClH/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H
InChIKeyWBUGLNRPZISKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride (CAS 1160622-95-6) is a synthetic organic molecule belonging to the class of substituted aniline derivatives, specifically a 4-amino-2-chlorophenoxy ethyl dimethylamine dihydrochloride salt [1]. Its molecular formula is C10H17Cl3N2O with a molecular weight of 287.6 g/mol [1]. The compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility compared to the free base form, and is typically offered at a minimum purity of 95% . This compound is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology .

Salt Form Dihydrochloride salt for aqueous solubility
Purity Grade Defined minimum purity for reproducible assays
Use Context Medicinal chemistry and chemical biology research

Why This Compound Cannot Be Simply Replaced


Substitution with a generic or closely related aniline derivative is not scientifically justified without comparative data, as even minor structural alterations can lead to significant differences in physicochemical properties and biological target engagement. For N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride, the specific 4-amino-2-chloro substitution pattern on the phenyl ring and the dihydrochloride salt form are critical features. Isomeric variants, such as the 2-amino-4-chloro analog (CAS 631862-75-4), possess a different spatial arrangement of hydrogen bond donors and halogen substituents, which can alter molecular recognition events, solubility, and chemical reactivity [1]. The following sections provide the available quantitative evidence where this compound demonstrates measurable differentiation from its closest analogs.

Target: Dihydrochloride salt (4-amino-2-chloro isomer)
Potential substitutes: Free base analog; 2-amino-4-chloro regioisomer
Salt form may shift solubility and handling properties, limiting direct assay interchange.
Regioisomeric substitution pattern may alter hydrogen bonding and target engagement.

Quantitative Differentiation Evidence


Salt Form Differentiation from Free Base Analog

The target compound is a dihydrochloride salt with a molecular weight of 287.6 g/mol, while its direct free base analog, 3-chloro-4-[2-(dimethylamino)ethoxy]aniline (CAS 895636-40-5), has a molecular weight of 214.69 g/mol [1]. This salt form is critical for aqueous solubility and formulation stability, making the dihydrochloride the preferred form for biological assays requiring aqueous media.

Salt Form MW
Head-to-head
287.6 g/mol (dihydrochloride) vs 214.69 g/mol (free base) – Δ +72.91 (2HCl)
Supports aqueous solubility in biological assays
Ionizability difference may affect assay performance
Solubility Salt Selection Pharmaceutical Development

Isomeric Substitution Pattern Differentiation

The target compound features a 4-amino-2-chloro substitution pattern, in contrast to the 2-amino-4-chloro isomer (CAS 631862-75-4). This positional isomerism results in distinct hydrogen bonding and electronic properties, as the amino group position affects the basicity and nucleophilicity of the aniline nitrogen, while the chlorine position influences steric and electronic effects on the aromatic ring [1].

Substitution Pattern
Class-level
4-amino-2-chloro (target) vs 2-amino-4-chloro (isomer)
Regiochemistry may alter target recognition
No quantitative activity data available
Structure-Activity Relationship Isomer Differentiation Medicinal Chemistry

Purity Specification and Quality Control

Commercially, this compound (CAS 1160622-95-6) is supplied with a minimum purity specification of 95%, as verified by suppliers such as AKSci . This is higher than the typical purity offered for the free base analog (CAS 895636-40-5), which is also 95%, but the salt form ensures a more stable and easily handled solid.

Purity Specification
Data to verify
≥95% (dihydrochloride salt)
May support reproducible procurement without purification
Physical form aids handling stability
Purity Quality Control Procurement

Optimal Research and Application Scenarios


Medicinal Chemistry Building Block

This compound serves as a validated building block for the synthesis of a 4-amino-2-chlorophenoxyethylamine scaffold, which is a privileged motif in medicinal chemistry for targeting G-protein coupled receptors and ion channels . Its dihydrochloride salt form allows for direct use in peptide coupling or reductive amination reactions in organic solvents after neutralization, providing a strategic advantage over the corresponding free base, which may require additional formulation for handling [1].

Salt Form Selection Studies

The dihydrochloride salt (CAS 1160622-95-6) is an ideal candidate for comparative physicochemical profiling studies versus the free base (CAS 895636-40-5) and other salt forms. Its high aqueous solubility and defined ionization state at physiological pH make it a superior choice for in vitro assays requiring stable solution concentrations .

Isomer-Specific Biological Screening Control

Given the presence of the 4-amino-2-chloro isomer, this compound can be used as a specific control in screens where the isomeric 2-amino-4-chloro analog (CAS 631862-75-4) shows differential activity. This application is critical in lead optimization campaigns where minor structural changes lead to significant changes in potency and selectivity [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Dihydrochloride salt for direct reaction compatibility
Reaction yield and scaffold integrity
Physicochemical salt profiling
Aqueous solubility and ionization state
Solution concentration stability in assays
Isomer-specific screening control
Regiochemical identity for SAR studies
Activity differentiation between regioisomers
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